1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene
Overview
Description
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol
Scientific Research Applications
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Future Directions
The future directions in the research and application of “1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene” could involve the development of more efficient and practical synthesis methods . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 3-[1-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-amino-3-[1-(trifluoromethyl)cyclopropyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene involves its interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1-nitro-3-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
3-nitrobenzotrifluoride: Another nitro-substituted trifluoromethylbenzene derivative.
1-nitro-2-(trifluoromethyl)benzene: Similar structure with the nitro group in a different position.
Uniqueness
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene is unique due to the presence of both the nitro and trifluoromethylcyclopropyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(4-5-9)7-2-1-3-8(6-7)14(15)16/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYAFOROXYTPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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